

Application Notes and Protocols for AmpR in CRISPR-Based Multicopy Chromosomal Integration

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Compound of Interest

Compound Name: *AmpR protein*

CAS No.: 125267-46-1

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I. Application Notes

The advent of CRISPR-Cas technology has revolutionized genome engineering, enabling precise modifications to an organism's genetic material. A significant application of this technology is the stable, multicopy integration of gene cassettes into the chromosome. This approach is particularly valuable in metabolic engineering and drug development for the overproduction of therapeutic proteins, enzymes, or other biomolecules. By integrating multiple copies of a gene of interest, researchers can achieve significantly higher expression levels compared to traditional single-copy integration or plasmid-based expression systems, which can suffer from instability and variable copy number.^{[1][2]}

This document provides detailed protocols and application notes for a robust method of CRISPR-based multicopy chromosomal integration utilizing an Ampicillin resistance (AmpR) marker for selection. This strategy leverages the power of CRISPR-Associated Transposases (CAST) systems, such as the MUCICAT (Multicopy Chromosomal Integration using CRISPR-

Associated Transposases) method, to facilitate the efficient insertion of a donor DNA cassette containing the gene of interest and the AmpR gene into multiple genomic loci.[1][2][3] The AmpR marker allows for the straightforward selection of successfully integrated cells, streamlining the screening process.

The core principle involves designing a guide RNA (gRNA) that targets repetitive sequences within the host genome, such as insertion sequences (ISs).[1][3] The CAST system, co-expressed with the gRNA and a donor plasmid carrying the gene of interest and the AmpR cassette, will then mediate the integration of the donor DNA at these multiple target sites. The result is a library of engineered cells with a varying number of integrated cassettes, which can then be screened for the desired level of protein expression or metabolic output.

Key Advantages:

- **High and Stable Gene Expression:** Chromosomal integration of multiple gene copies leads to higher and more stable protein production compared to plasmid-based systems.[1]
- **Tunable Expression Levels:** The generation of a library with varying copy numbers allows for the selection of clones with optimal expression levels for a specific application.
- **Simplified Selection:** The use of the AmpR marker provides a clear and efficient method for selecting successful integrants.
- **Broad Applicability:** This method has been successfully demonstrated in various bacterial species, suggesting its potential for wide-ranging applications in industrial biotechnology and drug development.[1][2]

II. Quantitative Data Summary

The efficiency of multicopy chromosomal integration can be assessed by determining the number of integrated gene copies and the corresponding increase in protein expression or activity. The following table summarizes representative data from studies utilizing CRISPR-associated transposases for multicopy integration.



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III. Experimental Protocols

This section provides a detailed protocol for CRISPR-based multicopy chromosomal integration using an Amp^R selection marker, based on the MUCICAT methodology.

Protocol 1: Design and Construction of the CRISPR-Cas and Donor Plasmids

1.1. gRNA Design:

- Identify repetitive sequences in the target organism's genome (e.g., IS elements). These can be found using bioinformatics tools and genome databases.
- Design a 20-nucleotide gRNA sequence that targets a conserved region within the chosen repetitive element. Ensure the target sequence is adjacent to a Protospacer Adjacent Motif (PAM) recognized by the chosen Cas protein (e.g., NGG for *Streptococcus pyogenes* Cas9).
- Perform a BLAST search of the gRNA sequence against the host genome to confirm its specificity for the intended repetitive sequences and to identify the number of potential integration sites.

1.2. Construction of the CRISPR-Cas Plasmid:

- Synthesize two complementary oligonucleotides encoding the designed gRNA sequence.

- Anneal the oligonucleotides to form a double-stranded DNA fragment with appropriate overhangs for ligation into a gRNA expression vector.
- Ligate the annealed gRNA cassette into a suitable vector that also expresses the Cas nuclease (e.g., Cas9) and the necessary components of the transposase system (e.g., TniQ, Cas8, Cas7, Cas6 for a Type I-F CAST system). This plasmid will also carry a selection marker other than Ampicillin (e.g., Kanamycin).

1.3. Construction of the Donor Plasmid:

- Design a donor DNA cassette containing:
 - The gene of interest (GOI) under the control of a suitable promoter and terminator.
 - An Ampicillin resistance gene (AmpR) with its own promoter and terminator.
 - These two expression cassettes should be flanked by the recognition sequences for the CRISPR-associated transposase.
- Synthesize or PCR amplify the GOI and AmpR cassettes.
- Clone the GOI and AmpR cassettes between the transposase recognition sequences in a donor plasmid. This plasmid should have a temperature-sensitive origin of replication if curing of the plasmid is desired after integration.

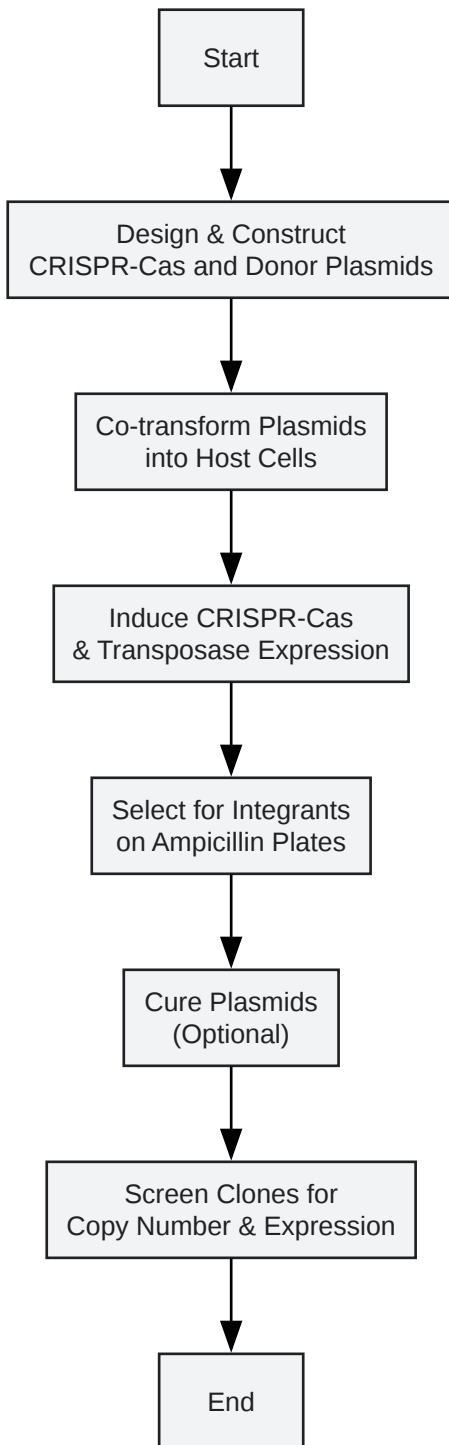
Diagram: Donor Plasmid Design for AmpR-Based Selection

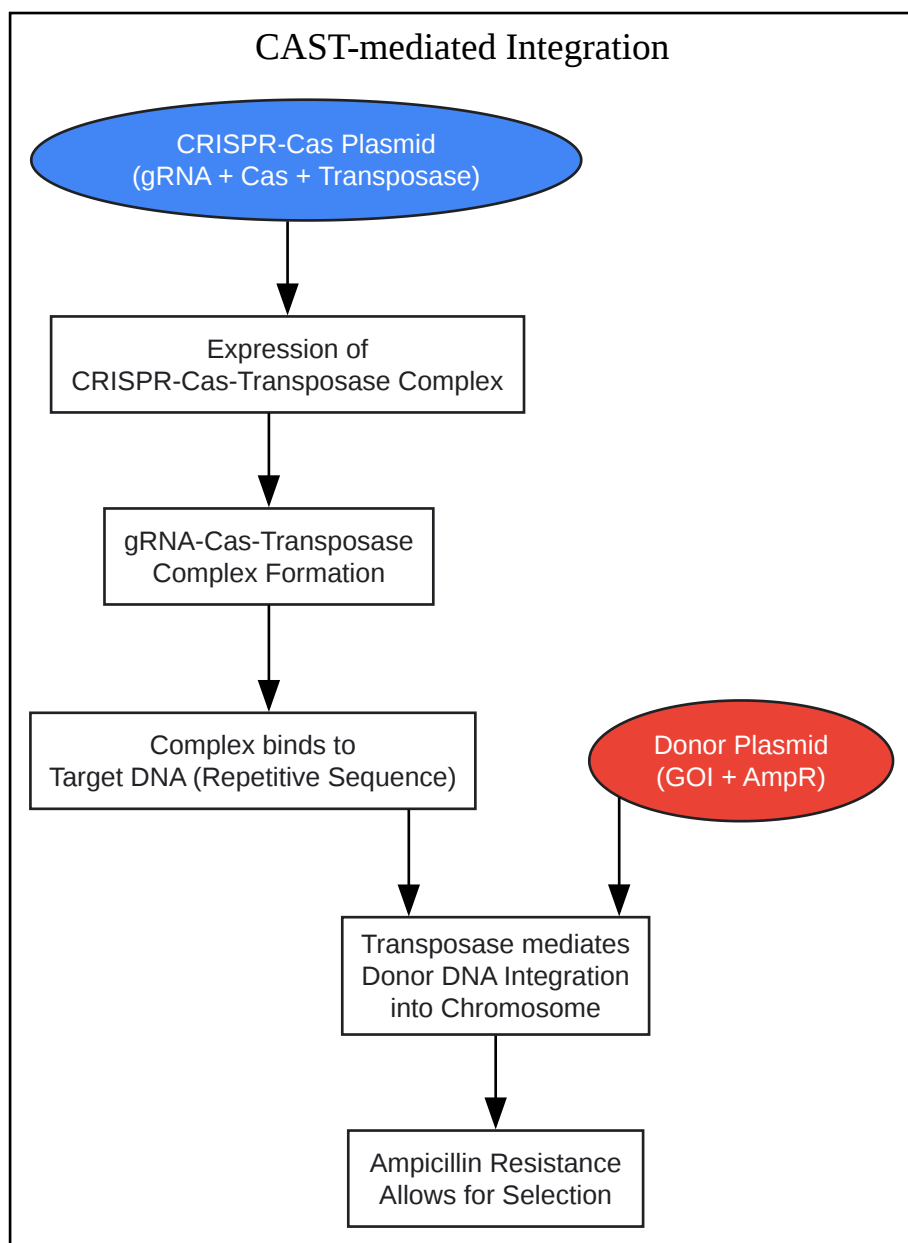


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